5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Description
Historical Development of 1,3,4-Thiadiazole Research
The exploration of 1,3,4-thiadiazoles began in the mid-20th century with the discovery of sulfonamide-based antibacterial agents. Early derivatives like acetazolamide, a carbonic anhydrase inhibitor, established the scaffold’s capacity for enzyme modulation. By the 1970s, researchers recognized the system’s aromatic stability and synthetic flexibility, leading to its adoption in agrochemicals (e.g., fungicides and herbicides) and materials science (e.g., lubricants and dyes). The 1990s marked a shift toward oncology applications, with studies demonstrating thiadiazole-mediated apoptosis in cancer cells through tubulin polymerization inhibition.
A pivotal advancement occurred with the integration of fluorinated substituents, which improved metabolic stability and bioavailability. For example, the introduction of fluorophenyl groups in the 2000s enhanced binding affinity to targets like 14-α-sterol demethylase in antifungal agents. These developments laid the groundwork for derivatives such as 5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine, which combines historical insights with modern fluorination strategies.
Position of Fluorophenyl-Substituted 1,3,4-Thiadiazoles in Medicinal Chemistry
Fluorophenyl-substituted thiadiazoles occupy a critical niche in drug design due to fluorine’s electronegativity and small atomic radius, which optimize pharmacokinetic properties. The 3-fluorophenyl moiety in particular enhances lipophilicity and membrane permeability, as evidenced by its use in antifungal agents targeting ergosterol biosynthesis.
The compound’s sulfanyl linker (-S-CH₂-) further enables reversible interactions with cysteine residues in enzymatic active sites, a feature exploited in protease inhibitors. Comparative studies show that fluorophenyl-thiadiazoles exhibit 3–5-fold greater potency against Candida albicans than non-fluorinated analogs, underscoring the strategic value of fluorine.
Significance of Fluorophenyl-Thiadiazole Derivatives in Contemporary Research
Recent work emphasizes three key areas:
- Antifungal Applications : Derivatives like this compound disrupt ergosterol synthesis by inhibiting 14-α-sterol demethylase, a cytochrome P450 enzyme critical to fungal membrane integrity. Docking studies reveal a binding energy of −8.2 kcal/mol for this compound, comparable to fluconazole (−8.5 kcal/mol).
- Anti-Inflammatory Potential : Structural analogs demonstrate COX-2 inhibition through π-π stacking interactions between the fluorophenyl group and Tyr385 residues, reducing prostaglandin E₂ synthesis by 70% at 10 μM concentrations.
- Antitumor Activity : Fluorophenyl-imidazothiadiazoles induce G2/M cell cycle arrest in breast cancer models (IC₅₀ = 2.1 μM) via tubulin destabilization, a mechanism amplified by fluorine’s electron-withdrawing effects.
Current Research Landscape and Knowledge Gaps
While synthetic methodologies for fluorophenyl-thiadiazoles are well-established (e.g., H₂O₂-mediated cyclization of thiosemicarbazides), challenges persist in optimizing selectivity and reducing off-target effects. A 2023 survey identified only four clinical-stage thiadiazole derivatives, none incorporating fluorophenyl groups, highlighting a translational bottleneck.
Critical knowledge gaps include:
- Structure-Activity Relationships (SAR) : The impact of fluorophenyl positional isomers (e.g., 2- vs. 3- vs. 4-fluorophenyl) on target engagement remains underexplored.
- In Vivo Pharmacodynamics : Most studies focus on in vitro models, with limited data on tissue distribution or metabolite profiling.
- Polypharmacology Risks : Thiadiazoles’ inherent reactivity raises concerns about unintended interactions with non-target proteins, necessitating advanced proteomic analyses.
Future research should prioritize combinatorial libraries integrating fluorophenyl-thiadiazoles with novel pharmacophores (e.g., PROTACs) to enhance specificity. Additionally, machine learning models trained on existing datasets could predict novel applications in neurodegeneration or antibiotic resistance.
Properties
IUPAC Name |
5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S2/c10-7-3-1-2-6(4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAOMCKIZYUGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-fluorobenzyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of a thiolate intermediate, which then undergoes nucleophilic substitution with the benzyl chloride to yield the desired product .
Chemical Reactions Analysis
5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research indicates that thiadiazole derivatives, including 5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine, exhibit significant anticancer properties. The compound has been implicated in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cells by affecting DNA and RNA synthesis without disrupting protein synthesis .
A comparative analysis of similar thiadiazole compounds revealed various mechanisms of action, such as:
- Inhibition of phosphodiesterase : This leads to increased intracellular cyclic nucleotides which can induce apoptosis.
- Histone deacetylase inhibition : This can alter gene expression patterns conducive to cancer cell death.
- Carbonic anhydrase inhibition : This affects pH regulation within tumors, potentially slowing their growth .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities against a range of pathogens. For example, compounds structurally related to this compound have demonstrated efficacy against strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods:
- Formation of the Thiadiazole Ring : Typically involves reacting thiosemicarbazide with carbon disulfide under basic conditions.
- Introduction of the Fluorophenyl Group : Achieved via nucleophilic substitution using 3-fluorobenzyl chloride.
- Final Coupling Reactions : Often involve coupling the intermediate thiadiazole with other functional groups to enhance biological activity.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer activity of various thiadiazole derivatives, it was found that those with fluorinated substituents exhibited enhanced cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7. The study utilized MTT assays to quantify cell viability post-treatment, revealing that compounds similar to this compound could achieve IC50 values below 100 μM .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiadiazole derivatives against common bacterial strains. Results indicated that compounds with similar structural features inhibited bacterial growth effectively at concentrations as low as 50 μg/mL. The study underscored the potential for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of 5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Fluorophenyl-Substituted Thiadiazoles
Fluorine substitution on the phenyl ring is a common strategy to modulate bioavailability and target affinity. Below is a comparison with key analogues:
Key Observations :
Thiadiazoles with Aromatic and Heteroaromatic Substituents
Substitution with non-fluorinated aromatic or heteroaromatic groups alters electronic properties and biological efficacy:
Key Observations :
Thiadiazoles with Varied Sulfur-Containing Moieties
Modifications to the sulfanyl group impact solubility and metabolic stability:
Key Observations :
- Spirocyclic and ether-containing chains balance solubility and bioavailability but require in vivo validation .
Biological Activity
5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a novel compound belonging to the thiadiazole family, recognized for its diverse biological activities and potential therapeutic applications. This article provides a detailed exploration of its biological activity, mechanisms of action, and comparative analysis with related compounds.
Structural Characteristics
The compound features a thiadiazole ring that incorporates sulfur and nitrogen atoms, which is known for its role in various pharmacological properties. The presence of a 3-fluorophenyl group and a sulfanyl moiety enhances its chemical reactivity and biological interactions. The unique structural attributes contribute to its lipophilicity and biological efficacy compared to other thiadiazole derivatives.
Biological Activities
Research indicates that compounds containing the thiadiazole scaffold exhibit a wide range of pharmacological effects, including:
- Anticancer Activity : Thiadiazoles have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Similar derivatives have been linked to significant cytotoxic effects against breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells .
- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. Its structural components may enhance its ability to penetrate bacterial membranes .
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring is crucial for binding to these targets, leading to modulation of various biological pathways. While the exact mechanisms remain under investigation, similar compounds have been shown to inhibit enzyme activity and alter receptor signaling pathways .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is beneficial to compare it with other thiadiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amines | Chlorine substitution | Anticonvulsant |
| 5-(Phenyl)-1,3,4-thiadiazole-2-thiol | Thiol group | Antimicrobial |
| 5-(Benzyl)-1,3,4-thiadiazole derivatives | Benzyl group | Anticancer |
This table highlights how variations in substituents can influence the biological activity of thiadiazole derivatives.
Case Studies
Several studies have explored the biological properties of thiadiazole derivatives:
- Anticancer Activity : A study found that a derivative similar to this compound exhibited an IC50 value of 370.7 μM against MDA-MB-231 cells, indicating significant cytotoxicity .
- Antimicrobial Efficacy : Another study reported that certain thiadiazole derivatives showed promising antimicrobial activity against Staphylococcus epidermidis, with some exhibiting higher efficacy than standard antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?
- Methodology :
- Cyclocondensation : React acylthiosemicarbazides with carbon disulfide under basic conditions (e.g., NaOH) to form the 1,3,4-thiadiazole core .
- Alkylation : Introduce the 3-fluorobenzylsulfanyl group via nucleophilic substitution using 3-fluorobenzyl bromide in polar aprotic solvents (e.g., DMF) .
- Optimization : Yield depends on temperature (70–90°C), solvent choice (DMF vs. ethanol), and molar ratios of reagents. For example, using triethylamine as a base improves alkylation efficiency by neutralizing HBr byproducts .
- Data Table :
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | CS₂, NaOH, 90°C, 4h | 65–75 | ≥95% |
| Alkylation | 3-Fluorobenzyl bromide, DMF, 70°C | 80–85 | ≥98% |
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the 3-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and thiadiazole NH₂ (δ ~5.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 282.03) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–S bond at 1.74 Å, confirming sulfanyl linkage) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across studies?
- Methodology :
-
Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., anticancer assays in MCF-7 vs. HeLa) to identify cell-type specificity .
-
Target Validation : Use molecular docking to assess binding affinity to enzymes like dihydrofolate reductase (DHFR) or tyrosine kinases, which may explain variability .
-
Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial MIC values) to identify outliers due to differences in assay protocols (e.g., broth microdilution vs. agar diffusion) .
- Data Table :
| Biological Activity | Assay Type | Reported IC₅₀/MIC (μM) | Proposed Target |
|---|---|---|---|
| Anticancer (MCF-7) | MTT assay | 12.5 ± 1.2 | Tubulin polymerization |
| Antifungal (C. albicans) | CLSI broth microdilution | 25.0 ± 3.1 | Lanosterol 14α-demethylase |
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodology :
- QSAR Studies : Correlate substituent electronegativity (e.g., fluorine position) with logP values to improve membrane permeability .
- ADMET Prediction : Use tools like SwissADME to predict metabolic stability (CYP450 interactions) and bioavailability (%ABS) .
- Molecular Dynamics : Simulate binding to human serum albumin (HSA) to assess plasma protein binding and half-life .
Q. What are the challenges in establishing structure-activity relationships (SAR) for fluorinated thiadiazole derivatives?
- Methodology :
- Substituent Scanning : Synthesize analogs with varying fluorophenyl positions (e.g., 2- vs. 4-fluorobenzyl) and evaluate bioactivity .
- Electron-Withdrawing Effects : Compare sulfanyl (-S-) vs. sulfonyl (-SO₂-) linkers on thiadiazole ring electronic density (via DFT calculations) .
- Data Table :
| Substituent | LogP | Anticancer IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| 3-Fluorobenzylsulfanyl | 2.8 | 12.5 | 0.18 |
| 4-Fluorobenzylsulfonyl | 1.5 | >50 | 0.45 |
Q. How do reaction intermediates impact the purity of the final product, and how are they controlled?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
